PKCd (8-17)

説明

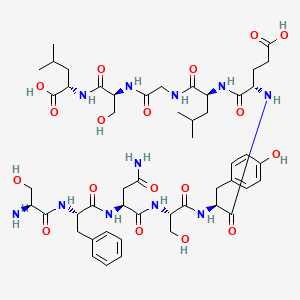

H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH is an 11-residue peptide with the sequence Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu. The sequence includes polar residues (Ser, Asn, Tyr, Glu) and hydrophobic residues (Phe, Leu), a combination often seen in peptides mediating cellular responses.

特性

分子式 |

C50H73N11O18 |

|---|---|

分子量 |

1116.2 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C50H73N11O18/c1-25(2)16-32(43(71)53-21-40(67)54-37(23-63)48(76)60-36(50(78)79)17-26(3)4)57-44(72)31(14-15-41(68)69)55-45(73)34(19-28-10-12-29(65)13-11-28)58-49(77)38(24-64)61-47(75)35(20-39(52)66)59-46(74)33(56-42(70)30(51)22-62)18-27-8-6-5-7-9-27/h5-13,25-26,30-38,62-65H,14-24,51H2,1-4H3,(H2,52,66)(H,53,71)(H,54,67)(H,55,73)(H,56,70)(H,57,72)(H,58,77)(H,59,74)(H,60,76)(H,61,75)(H,68,69)(H,78,79)/t30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |

InChIキー |

CCOGGRVMAGXQLQ-IWLMWFOOSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N |

正規SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removing the protecting group from the amino acid attached to the resin.

Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

Cleavage: Releasing the synthesized peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis is scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and reproducibility. The synthesized peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

化学反応の分析

Types of Reactions

Peptides like H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH can undergo various chemical reactions, including:

Oxidation: Oxidative conditions can modify amino acid side chains, such as the oxidation of methionine to methionine sulfoxide.

Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other residues through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using oligonucleotide primers.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

科学的研究の応用

Peptides like H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH have diverse applications in scientific research:

Chemistry: Used as building blocks for the synthesis of larger proteins and as models for studying protein folding and interactions.

Biology: Serve as signaling molecules, hormones, and enzyme substrates.

Medicine: Investigated for therapeutic applications, including as antimicrobial agents, cancer treatments, and vaccines.

Industry: Utilized in the development of biosensors, drug delivery systems, and cosmetic products.

作用機序

The mechanism of action of peptides like H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH depends on their specific biological function. Generally, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of molecular events. For example, they may activate signaling pathways, modulate enzyme activity, or alter gene expression.

類似化合物との比較

Comparison with Similar Compounds

The peptide shares structural motifs with several compounds in the evidence, enabling comparative analysis of sequence, function, and applications.

Table 1: Structural Comparison of Selected Peptides

Functional and Mechanistic Insights

Thrombin Receptor Agonists: The thrombin-mimetic peptide SFLLRNPNDKYEPF () shares the N-terminal Ser-Phe-Leu motif with the target peptide. This motif is critical for receptor activation, as seen in thrombin-mediated phospholipase D activation and calcium signaling . H-Ser-Phe-Leu-Leu-Arg-OH () is a truncated version of the thrombin agonist. Its shorter chain may limit sustained signaling compared to the target peptide’s 11 residues .

Amylin Fragments :

- The SER-ASN-ASN-PHE sequence in ’s amylin fragment highlights the role of Asn and Phe in amyloid formation, a feature absent in the target peptide’s Phe-Asn segment .

Structural Complexity :

- The 37-residue peptide in contains multiple Ser, Leu, and Glu residues, similar to the target peptide. However, its extended structure and inclusion of Trp and Arg suggest broader receptor interaction capabilities .

生物活性

H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH is a peptide composed of a sequence of ten amino acids, with a terminal carboxylic acid group. The specific arrangement of these amino acids contributes to its unique properties and potential biological functions. Understanding the biological activity of this peptide is crucial for exploring its therapeutic applications and interactions with biological systems.

Structure and Composition

The sequence of H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH consists of the following amino acids:

| Position | Amino Acid |

|---|---|

| 1 | Serine (Ser) |

| 2 | Phenylalanine (Phe) |

| 3 | Asparagine (Asn) |

| 4 | Serine (Ser) |

| 5 | Tyrosine (Tyr) |

| 6 | Glutamic Acid (Glu) |

| 7 | Leucine (Leu) |

| 8 | Glycine (Gly) |

| 9 | Serine (Ser) |

| 10 | Leucine (Leu) |

This sequence is notable for the presence of hydrophilic and hydrophobic residues, which can influence its interaction with cellular membranes and proteins.

Biological Activities

Peptides like H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH may exhibit various biological activities, including:

- Antimicrobial Activity : Many peptides have been shown to possess antimicrobial properties, potentially serving as novel antibiotics.

- Antioxidant Effects : Peptides can act as antioxidants, reducing oxidative stress in cells.

- Antihypertensive Properties : Some peptides are known to inhibit angiotensin-converting enzyme (ACE), contributing to blood pressure regulation.

- Neuroprotective Effects : Certain sequences may protect neuronal cells from damage, which is significant in neurodegenerative diseases.

The biological activity of H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH is likely mediated through specific interactions with receptors or enzymes. For instance, the presence of certain amino acids may enhance binding affinity to target proteins or influence conformational changes that activate or inhibit biological pathways.

Interaction Studies

Studies involving the binding affinities of this peptide with various biological targets are essential for evaluating its therapeutic potential. For example, research has shown that modifications in the peptide sequence can significantly alter its interaction with ACE, impacting its antihypertensive activity .

Case Studies

Research has demonstrated that peptides similar to H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH exhibit varying degrees of biological activity based on their amino acid composition and sequence. For example:

- A study on marine-derived peptides indicated that specific sequences could enhance ACE-inhibitory effects, suggesting that structural features are critical for activity .

- Another investigation highlighted how modifications in peptide structure could lead to increased antimicrobial potency against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。